molecular formula C18H14ClN3O2 B2360510 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one CAS No. 1326853-06-8

4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one

Cat. No.: B2360510
CAS No.: 1326853-06-8
M. Wt: 339.78
InChI Key: IRCALCAYNVMQID-UHFFFAOYSA-N
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Description

4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions.

    Formation of the phenylpyrrolidinone moiety: This can be synthesized through the reaction of phenylacetic acid derivatives with amines, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the oxadiazole ring and the chlorophenyl group can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one: can be compared with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-15-9-5-4-8-14(15)18-20-17(21-24-18)12-10-16(23)22(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCALCAYNVMQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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